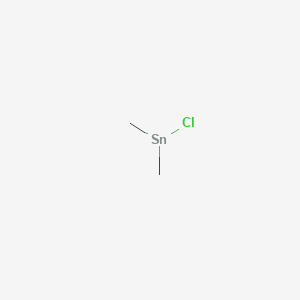
Dimethylzinnchlorid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylzinnchlorid, also known as dimethylzinc, is an organozinc compound with the chemical formula Zn(CH₃)₂. It is a colorless, volatile liquid that is highly reactive and has a characteristic garlic-like odor. This compound is primarily used in organic synthesis as a reagent and catalyst.
Preparation Methods
Dimethylzinnchlorid can be synthesized through several methods. One common method involves the reaction of zinc with methyl iodide. The reaction is typically carried out at elevated temperatures, and sodium is often used to assist the reaction:
[ 2 \text{Zn} + 2 \text{CH}_3\text{I} \rightarrow \text{Zn(CH}_3\text{)}_2 + \text{ZnI}_2 ]
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Dimethylzinnchlorid undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and methane.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the methyl groups are replaced by other functional groups.
Common reagents used in these reactions include halogens, acids, and other organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethylzinnchlorid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: this compound is used in the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals and other medical compounds.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylzinnchlorid involves its ability to donate methyl groups to other molecules. This property makes it a valuable reagent in organic synthesis, where it can facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Dimethylzinnchlorid is similar to other organozinc compounds, such as diethylzinc and dimethylcadmium. it is unique in its reactivity and applications. For example, this compound is more volatile and reactive than diethylzinc, making it suitable for different types of reactions. Dimethylcadmium, on the other hand, is highly toxic and less commonly used.
Similar compounds include:
- Diethylzinc
- Dimethylcadmium
- Dimethylmercury
Each of these compounds has its own unique properties and applications, but this compound stands out for its versatility and reactivity in organic synthesis.
Properties
CAS No. |
41079-92-9 |
|---|---|
Molecular Formula |
C2H6ClSn |
Molecular Weight |
184.23 g/mol |
InChI |
InChI=1S/2CH3.ClH.Sn/h2*1H3;1H;/q;;;+1/p-1 |
InChI Key |
CZRDZAGTSCUWNG-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















